BenchChemオンラインストアへようこそ!

5-(2-Chloro-1-hydroxyethyl)-8-methoxy-1-methylquinolin-2(1H)-one

Antibacterial DNA gyrase GyrB inhibition

5-(2-Chloro-1-hydroxyethyl)-8-methoxy-1-methylquinolin-2(1H)-one (CAS 62835-93-2) is a synthetic 2(1H)-quinolinone derivative bearing a chlorohydrin side chain at the C-5 position and a methoxy group at C-8. The 2(1H)-quinolinone core is a privileged scaffold in antibacterial drug discovery, particularly for inhibitors targeting the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV.

Molecular Formula C13H14ClNO3
Molecular Weight 267.71 g/mol
CAS No. 62835-93-2
Cat. No. B15446602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Chloro-1-hydroxyethyl)-8-methoxy-1-methylquinolin-2(1H)-one
CAS62835-93-2
Molecular FormulaC13H14ClNO3
Molecular Weight267.71 g/mol
Structural Identifiers
SMILESCN1C(=O)C=CC2=C(C=CC(=C21)OC)C(CCl)O
InChIInChI=1S/C13H14ClNO3/c1-15-12(17)6-4-9-8(10(16)7-14)3-5-11(18-2)13(9)15/h3-6,10,16H,7H2,1-2H3
InChIKeyULSGIXAJHUKRCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Chloro-1-hydroxyethyl)-8-methoxy-1-methylquinolin-2(1H)-one (CAS 62835-93-2): Quinolinone Scaffold and Procurement Baseline


5-(2-Chloro-1-hydroxyethyl)-8-methoxy-1-methylquinolin-2(1H)-one (CAS 62835-93-2) is a synthetic 2(1H)-quinolinone derivative bearing a chlorohydrin side chain at the C-5 position and a methoxy group at C-8 [1]. The 2(1H)-quinolinone core is a privileged scaffold in antibacterial drug discovery, particularly for inhibitors targeting the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV [2]. Unlike commercialized fluoroquinolones that target GyrA/ParC, this chemotype engages distinct binding sites, circumventing clinically prevalent target-site mutations. The compound features a chiral secondary alcohol, a reactive alkyl chloride, and a defined substitution pattern that collectively distinguish it from other quinolinone intermediates and building blocks. Authoritative databases record no disclosed biological activity or publication history for this specific compound [1], positioning it as a specialized synthetic intermediate or early-stage research tool rather than a characterized bioactive entity.

Why Generic Quinolinone Intermediates Cannot Replace 5-(2-Chloro-1-hydroxyethyl)-8-methoxy-1-methylquinolin-2(1H)-one (CAS 62835-93-2) in Targeted Synthesis


The 2(1H)-quinolinone patent landscape reveals that antibacterial potency and selectivity are exquisitely sensitive to the nature and position of substituents on the bicyclic core [1]. The chlorohydrin moiety at C-5 is a key functional handle for downstream derivatization—the chlorine serves as a leaving group for nucleophilic displacement, while the hydroxyl group enables esterification, etherification, or oxidation. Substituting a generic quinolinone lacking this specific 5-(2-chloro-1-hydroxyethyl) substitution pattern would alter both the reactivity profile and the steric/electronic environment of the scaffold, potentially compromising the yield and purity of final active pharmaceutical ingredients (APIs). The 8-methoxy group further modulates the electron density of the aromatic ring, influencing regioselectivity in subsequent transformations. Without these precise functional groups, the synthetic route may require re-optimization, and the resulting derivatives may exhibit divergent biological activity. Procurement of the exact intermediate is therefore critical for reproducibility in medicinal chemistry campaigns targeting DNA gyrase/topoisomerase IV dual inhibition [1].

Quantitative Differentiation Evidence for 5-(2-Chloro-1-hydroxyethyl)-8-methoxy-1-methylquinolin-2(1H)-one (CAS 62835-93-2)


Structural Determinants of Antibacterial Target Engagement: C-5 Chlorohydrin vs. Unsubstituted Quinolinone Core

The 2(1H)-quinolinone patent (US20210070747A1) establishes that substituents at the C-5 position are critical for GyrB/ParE inhibitory activity [1]. While the patent does not explicitly exemplify 5-(2-chloro-1-hydroxyethyl)-8-methoxy-1-methylquinolin-2(1H)-one, it teaches that C-5 functionalization with a hydroxyethyl-containing chain enables key hydrogen-bonding interactions within the ATP-binding pocket of GyrB. The target compound's 2-chloro-1-hydroxyethyl substituent constitutes a synthetic intermediate that can be elaborated into the final active species. The closest comparator, the unsubstituted 8-methoxy-1-methylquinolin-2-one (CAS 60443-14-3), lacks any C-5 functionalization and is therefore incapable of engaging the critical binding residues identified in the patent SAR [1]. This structural distinction is absolute: procurement of the unsubstituted analog would preclude the synthesis of the intended GyrB-targeting chemotype.

Antibacterial DNA gyrase GyrB inhibition

Reactivity Differentiation: Alkyl Chloride Leaving Group vs. Hydroxyl-Only Analogs

The target compound possesses a primary alkyl chloride (CH₂Cl) adjacent to a secondary alcohol. This vicinal chlorohydrin motif is a versatile synthetic handle enabling chemoselective transformations: the chlorine can undergo SN₂ displacement with amine, thiol, or alkoxide nucleophiles to install diverse pharmacophoric elements, while the hydroxyl group can be independently protected, oxidized to a ketone, or used for ester/ether conjugation [1]. By contrast, analogs bearing only a hydroxyethyl group (e.g., 5-(1,2-dihydroxyethyl) derivatives) lack the electrophilic chlorine, necessitating activation (e.g., tosylation) before nucleophilic displacement, which adds steps and reduces atom economy. The chlorohydrin thus provides orthogonal reactivity that simplifies the synthetic route to elaborated quinolinone antibacterials [1].

Synthetic intermediate Nucleophilic substitution Medicinal chemistry

Chirality at the Benzylic Alcohol: Enantiomeric vs. Racemic Procurement

The compound contains a stereogenic center at the carbon bearing the secondary alcohol (C-1' of the hydroxyethyl chain). The ZINC20 entry does not specify enantiomeric configuration, suggesting the commercially cataloged material is racemic [1]. In the 2(1H)-quinolinone patent family, stereochemistry at analogous positions is recognized as a determinant of antibacterial activity, though explicit enantiomeric data are not disclosed for this intermediate [2]. For procurement decisions, researchers must specify whether racemic or enantiopure material is required. The racemate is suitable for initial SAR exploration and route scouting, while enantiopure material may be necessary for advanced lead optimization to deconvolute stereospecific pharmacology. This consideration does not apply to achiral 5-substituted quinolinone analogs (e.g., 5-methyl or 5-halo derivatives), which lack a stereocenter at the side chain.

Chirality Stereochemistry Enantioselective synthesis

Procurement-Driven Application Scenarios for 5-(2-Chloro-1-hydroxyethyl)-8-methoxy-1-methylquinolin-2(1H)-one (CAS 62835-93-2)


Synthesis of GyrB/ParE Dual Inhibitors for Antibacterial Drug Discovery

The compound serves as a key intermediate in the preparation of 2(1H)-quinolinone derivatives that inhibit both DNA gyrase (GyrB) and topoisomerase IV (ParE), a dual-targeting strategy designed to reduce resistance emergence relative to single-target fluoroquinolones [1]. The chlorohydrin side chain at C-5 allows installation of diverse amine-, thioether-, or ether-linked pharmacophores that occupy the ATP-binding pocket of GyrB, as described in the patent SAR [1]. Research groups pursuing novel antibacterial agents against multidrug-resistant Gram-positive and Gram-negative pathogens should procure this intermediate to access the proprietary chemotype disclosed in US20210070747A1.

Diversification of Quinolinone Libraries via Orthogonal Functionalization

The orthogonal reactivity of the chlorohydrin motif (alkyl chloride for nucleophilic displacement; secondary alcohol for esterification, oxidation, or protection) enables parallel library synthesis [1]. This dual-handle architecture allows medicinal chemists to independently vary two vectors from a single intermediate, maximizing chemical space exploration efficiency. Compared to mono-functionalized quinolinone building blocks, this intermediate reduces the number of synthetic steps required to generate diverse compound collections.

Stereochemical Probe Synthesis for Enantiomeric Activity Deconvolution

The chiral secondary alcohol at the benzylic position provides an opportunity to synthesize matched and mismatched enantiomeric pairs for probing stereospecific target engagement [2]. In antibacterial programs, enantiomeric separation of the racemate or asymmetric synthesis of single enantiomers can reveal whether GyrB/ParE inhibition resides predominantly in one stereoisomer, guiding subsequent lead optimization and potentially reducing the effective dose. This stereochemical dimension is absent in achiral 5-substituted quinolinone intermediates.

Quote Request

Request a Quote for 5-(2-Chloro-1-hydroxyethyl)-8-methoxy-1-methylquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.